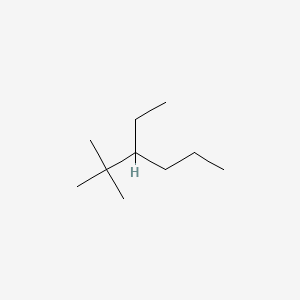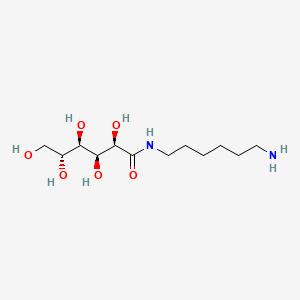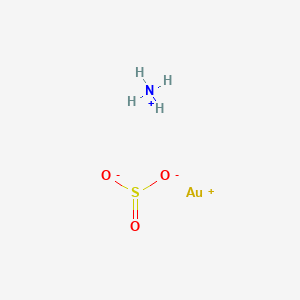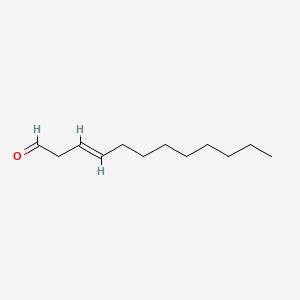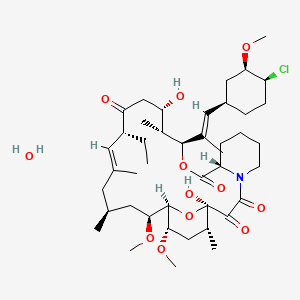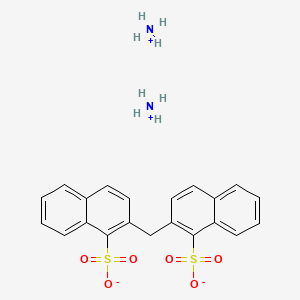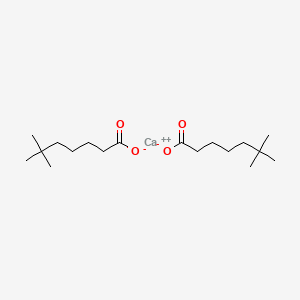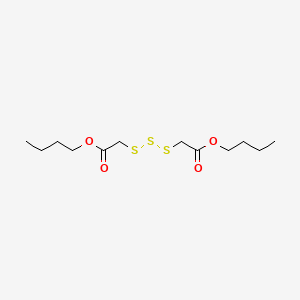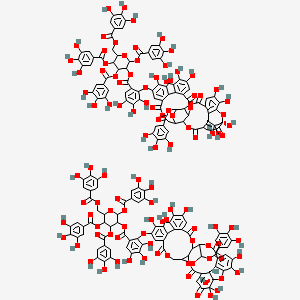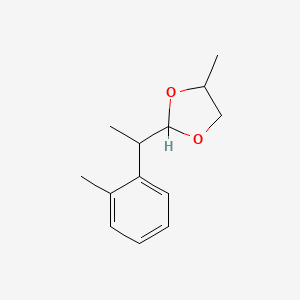
2,3,5-Trichlorodiphenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichlorodiphenyl ether is a chemical compound with the molecular formula C12H7Cl3O . It belongs to the class of polychlorinated diphenyl ethers, which are structurally similar to polychlorinated biphenyls . These compounds are known for their potential toxic effects and environmental persistence .
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,3,5-Trichlorodiphenyl ether, is the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols . This method is limited to primary alcohols due to the dehydration of secondary and tertiary alcohols to alkenes . Another method involves the use of silver oxide (Ag2O) as a mild base, allowing the free alcohol to react directly with the alkyl halide .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichlorodiphenyl ether undergoes several types of chemical reactions, including:
Acidic Cleavage: The most common reaction is the cleavage of the C–O bond using strong acids like HBr or HI.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, especially when exposed to strong nucleophiles.
Common Reagents and Conditions:
Strong Acids: HBr, HI
Strong Bases: Sodium hydride (NaH), Silver oxide (Ag2O)
Major Products:
Alcohols and Alkyl Halides: The cleavage of this compound typically results in the formation of alcohols and alkyl halides.
Scientific Research Applications
2,3,5-Trichlorodiphenyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,3,5-Trichlorodiphenyl ether exerts its effects involves the protonation of the ether oxygen by strong acids, forming a good leaving group that can be eliminated via S_N2, S_N1, or E1 reaction mechanisms . The specific molecular targets and pathways depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
2,3,5-Trichlorodiphenyl ether is part of a larger family of polychlorinated diphenyl ethers, which includes compounds like:
- 2,2’,3-Trichlorodiphenyl ether
- 2,2’,4-Trichlorodiphenyl ether
- 2,2’,5-Trichlorodiphenyl ether
These compounds share similar structural features but differ in the position and number of chlorine atoms on the benzene rings . The unique arrangement of chlorine atoms in this compound contributes to its specific chemical properties and reactivity .
Properties
CAS No. |
162853-24-9 |
|---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
1,2,5-trichloro-3-phenoxybenzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-6-10(14)12(15)11(7-8)16-9-4-2-1-3-5-9/h1-7H |
InChI Key |
MDSPKCWGOVVFJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



